molecular formula CH2Cl2O2S B1360054 Chloromethanesulfonyl chloride CAS No. 3518-65-8

Chloromethanesulfonyl chloride

Cat. No. B1360054
CAS RN: 3518-65-8
M. Wt: 149 g/mol
InChI Key: KQDDQXNVESLJNO-UHFFFAOYSA-N
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Description

Chloromethanesulfonyl chloride, also known as Chloromesyl chloride, is a technical compound with a molecular weight of 149.00 . It is a very useful intermediate for organic synthesis . It enhances citric acid production by Aspergillus niger NCIM-1696 and increases the yield of citric acid . It also functions as a useful intermediate for pharmaceutical synthesis .


Synthesis Analysis

Chloromethanesulfonyl chloride can be synthesized from 1,3,5-TRITHIANE . The process involves the reaction of s-trithiane with a mixture of glacial acetic acid and water in a three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a thermometer, and a coarsely fritted gas inlet tube .


Molecular Structure Analysis

The molecular formula of Chloromethanesulfonyl chloride is CH2Cl2O2S . Its molecular weight is 149 . The IUPAC Standard InChI is InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 .


Chemical Reactions Analysis

Chloromethanesulfonyl chloride is highly reactive and is used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . It is also used for the conversion of alcohols into inverted acetates, azides, and nitriles, and in the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions . It is also used in electrophilic and radical reactions .


Physical And Chemical Properties Analysis

Chloromethanesulfonyl chloride has a density of 1.64 g/mL at 20 °C (lit.) . It is soluble in dichloromethane, pyridine, and most organic solvents, but it is insoluble in water .

Scientific Research Applications

Organic Synthesis

Chloromethanesulfonyl chloride is an important raw material and intermediate used in organic synthesis . It’s used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . These compounds are often used as intermediates in the synthesis of other organic compounds.

Pharmaceuticals

In the field of pharmaceuticals, Chloromethanesulfonyl chloride is used as a reagent for the synthesis of various drugs . The specific drugs and the methods of synthesis would depend on the particular pharmaceutical application.

Agrochemicals

Chloromethanesulfonyl chloride is also used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture. The specific agrochemicals and the methods of synthesis would depend on the particular agricultural application.

Dye Stuff

In the dye industry, Chloromethanesulfonyl chloride is used as a raw material and intermediate . It could be used in the synthesis of various dyes. The specific dyes and the methods of synthesis would depend on the particular dye application.

Conversion of Alcohols

Chloromethanesulfonyl chloride is used for the conversion of alcohols into the inverted acetates, azides, and nitriles . This is a common reaction in organic chemistry and is used in various fields.

Rearrangement of Bonds

It’s used in the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions, and in electrophilic and radical reactions . This makes it a versatile reagent in organic chemistry.

Preparation of Methanesulfonates

Chloromethanesulfonyl chloride is used to prepare methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Formation of Heterocycles

It can be used in the formation of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are commonly found in a wide variety of products including aniline dyes and medicines .

Miscellaneous Reactions

Chloromethanesulfonyl chloride is also used in miscellaneous reactions . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . This makes it a versatile reagent in organic chemistry.

Industrial Applications

In industry, Chloromethanesulfonyl chloride is used as a raw material and intermediate . It could be used in the synthesis of various industrial chemicals. The specific chemicals and the methods of synthesis would depend on the particular industrial application.

Preparation of Sulfonamides

Chloromethanesulfonyl chloride can be used in the preparation of sulfonamides . Sulfonamides are a group of compounds that contain the sulfonamide functional group, which is widely used in medicinal chemistry .

Addition to Alkynes

It can be used in the addition to alkynes . Alkynes are hydrocarbons that contain a carbon-carbon triple bond, and they can undergo a variety of reactions, including additions .

Generation of Sulfene

Chloromethanesulfonyl chloride can be used to generate the elusive molecule sulfene . Sulfene is an organosulfur compound with the formula CH2=SO2 .

Chemical Manufacturing

In the chemical manufacturing industry, Chloromethanesulfonyl chloride can be used as a raw material and intermediate . It could be used in the synthesis of various industrial chemicals .

Research and Development

In research and development, Chloromethanesulfonyl chloride can be used in various experimental procedures due to its reactivity .

Safety And Hazards

Chloromethanesulfonyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

chloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDDQXNVESLJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188668
Record name Methanesulfonyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethanesulfonyl chloride

CAS RN

3518-65-8
Record name 1-Chloromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (CHLOROMETHYL)SULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
TB Johnson, IB Douglass - Journal of the American Chemical …, 1941 - ACS Publications
In 1938 as a continuation of their study of the action of chlorine on various types of sulfur com-pounds2 the authors had occasion to prepare chloromethanesulfonyl chloride, …
Number of citations: 0 pubs.acs.org
T KEMPE, T NORIN - ACTA CHEMICA SCANDINAVICA …, 1974 - actachemscand.org
… Chloromethanesulfonyl chloride is not converted to dichloromethanesulfinate when treated … ,1-dioxide is formed, when chloromethanesulfonyl chloride is treated with triethylamine in the …
Number of citations: 0 actachemscand.org
IB DOUGLASS, VG SIMPSON… - The Journal of Organic …, 1949 - ACS Publications
… , is readily transformed into chloromethanesulfonyl chloride and may well be a short lived intermediate along one path whereby chloromethanesulfonyl chloride is formed. If one accepts …
Number of citations: 0 pubs.acs.org
GL Hardgrove Jr, JS Bracholdt… - The Journal of Organic …, 1974 - ACS Publications
… Treatment of chloromethanesulfonyl chloride (7.45 g, 0.05 … derived from dichloromethanesulfonyl chloride believedto be … purifying the starting chloromethanesulfonyl chloride. Recrys…
Number of citations: 0 pubs.acs.org
T Shimizu, T Nakata - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 3518‐65‐8 ] CH 2 Cl 2 O 2 S (MW 149.00) InChI = 1S/CH2Cl2O2S/c2‐1‐6(3,4)5/h1H2 InChIKey = KQDDQXNVESLJNO‐UHFFFAOYSA‐N (synthesis of chloromethanesulfonates and …
Number of citations: 0 onlinelibrary.wiley.com
R Seifert, M Zbirovský, M Sauer - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… , dried over anhydrous magnesium sulfate, distilled at 20 Torr, and analyzed with the use of pure dichloromethanesulfonyl chloride and deuterodichloromethanesulfonyl chloride as …
Number of citations: 0 cccc.uochb.cas.cz
A Bargagna, P Schenone, G Bignardi… - Journal of …, 1983 - Wiley Online Library
… The polar 1,4-cycloaddition of chlorosulfene (generated in situ from chloromethanesulfonyl chloride and triethylaraine) to TV.JV-disubstituted (£)-2-aminomethylenecyclohexanones I …
Number of citations: 0 onlinelibrary.wiley.com
WE Truce, DL Heuring - The Journal of Organic Chemistry, 1974 - ACS Publications
… Treatment of chloromethanesulfonyl chloride (7.45 g, 0.05 mol… derived from dichloromethanesulfonyl chloride believedto be … purifying the starting chloromethanesulfonyl chloride. Recrys…
Number of citations: 0 pubs.acs.org
M Fieser, LF Fieser - Journal of the American Chemical Society, 1941 - ACS Publications
… Chloromethanesulfonyl Chloride, I.—Prepared by the action of chlorine on a cold water suspension of … The properties of chloromethanesulfonyl chloride and several of its derivatives are …
Number of citations: 0 pubs.acs.org
FA Fares, DD Ridley, P Yin - Australian journal of chemistry, 1997 - CSIRO Publishing
… into chloromethanesulfonyl chloride which on treatment with S-benzylisothiourea afforded … distillation afforded chloromethanesulfonyl chloride (18·5 g, 62%) as a colourless oil, bp 70 …
Number of citations: 0 www.publish.csiro.au

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